Cas no 1261615-63-7 (6-Chloro-3'-(trifluoromethoxy)biphenyl-3-acetonitrile)

6-Chloro-3'-(trifluoromethoxy)biphenyl-3-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-acetonitrile
-
- インチ: 1S/C15H9ClF3NO/c16-14-5-4-10(6-7-20)8-13(14)11-2-1-3-12(9-11)21-15(17,18)19/h1-5,8-9H,6H2
- InChIKey: OOJBKKCTXWPFAM-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(CC#N)C=C1C1C=CC=C(C=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 392
- XLogP3: 5
- トポロジー分子極性表面積: 33
6-Chloro-3'-(trifluoromethoxy)biphenyl-3-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011010307-1g |
6-Chloro-3'-(trifluoromethoxy)biphenyl-3-acetonitrile |
1261615-63-7 | 97% | 1g |
$1519.80 | 2023-09-03 | |
Alichem | A011010307-500mg |
6-Chloro-3'-(trifluoromethoxy)biphenyl-3-acetonitrile |
1261615-63-7 | 97% | 500mg |
$847.60 | 2023-09-03 | |
Alichem | A011010307-250mg |
6-Chloro-3'-(trifluoromethoxy)biphenyl-3-acetonitrile |
1261615-63-7 | 97% | 250mg |
$489.60 | 2023-09-03 |
6-Chloro-3'-(trifluoromethoxy)biphenyl-3-acetonitrile 関連文献
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
6-Chloro-3'-(trifluoromethoxy)biphenyl-3-acetonitrileに関する追加情報
Introduction to 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-acetonitrile (CAS No. 1261615-63-7)
6-Chloro-3'-(trifluoromethoxy)biphenyl-3-acetonitrile, identified by its Chemical Abstracts Service (CAS) number 1261615-63-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This biphenyl derivative features a chloro substituent at the 6-position and a trifluoromethoxy group at the 3'-position, coupled with an acetonitrile moiety at the 3-position. The unique structural configuration of this compound imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for developing novel bioactive molecules.
The molecular structure of 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-acetonitrile consists of two benzene rings connected by a central carbon atom, with functional groups strategically positioned to enhance reactivity and selectivity. The presence of the chloro group facilitates nucleophilic substitution reactions, while the trifluoromethoxy group introduces electron-withdrawing effects and metabolic stability. The acetonitrile group further extends the compound's utility in cross-coupling reactions and heterocyclic synthesis.
In recent years, there has been growing interest in biphenyl derivatives due to their broad spectrum of biological activities. Studies have demonstrated that biphenyl-based compounds exhibit properties such as anti-inflammatory, anticancer, and antimicrobial effects. The specific arrangement of substituents in 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-acetonitrile makes it a promising scaffold for drug discovery efforts aimed at targeting complex diseases.
One of the most compelling aspects of this compound is its versatility in synthetic applications. The chloro and trifluoromethoxy groups serve as handles for further functionalization, allowing chemists to tailor the molecule for specific biological targets. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aryl or heteroaryl groups, expanding the compound's pharmacophoric space. Additionally, the acetonitrile moiety can be transformed into other functional groups through nucleophilic addition or reduction reactions, providing multiple pathways for structural diversification.
Recent advancements in computational chemistry have further highlighted the potential of 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-acetonitrile as a lead compound. Molecular modeling studies have shown that this molecule can interact with biological targets through multiple binding modes, enhancing its binding affinity and selectivity. These insights have guided experimental efforts toward optimizing the compound's pharmacological profile.
The agrochemical sector has also recognized the value of biphenyl derivatives in developing novel pesticides and herbicides. The structural features of 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-acetonitrile make it a suitable candidate for designing compounds that disrupt essential biological processes in pests while maintaining environmental safety. Researchers are exploring its efficacy against resistant strains of weeds and insects, leveraging its unique chemical properties to overcome existing challenges in crop protection.
In conclusion, 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-acetonitrile (CAS No. 1261615-63-7) represents a significant advancement in organic synthesis and drug discovery. Its distinctive structural features, combined with its reactivity and biological potential, position it as a key intermediate for developing next-generation pharmaceuticals and agrochemicals. As research continues to uncover new applications for this compound, its importance in synthetic chemistry and medicinal chemistry is likely to grow even further.
1261615-63-7 (6-Chloro-3'-(trifluoromethoxy)biphenyl-3-acetonitrile) Related Products
- 22293-47-6(3-(1-Phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-ylazanide)
- 2679931-58-7((2S)-3,3-difluoro-3-phenyl-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)
- 2138260-83-8(4-Pyrimidinecarboxylic acid, 2-butyl-6-chloro-)
- 2172563-96-9(1-(3-ethyl-1-propyl-1H-pyrazol-5-yl)ethan-1-amine)
- 1934973-08-6(1-{1,4-dioxa-7-azaspiro4.4nonan-7-yl}-3-fluoropropan-2-ol)
- 108524-93-2(Ilexsaponin A)
- 1361469-17-1(2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol)
- 2171743-63-6(3-(cyanomethyl)(prop-2-yn-1-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 842970-63-2(N-(5-benzyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide)
- 2125496-02-6(benzyl N-{4-(benzyloxy)(tert-butoxy)carbonylaminobutyl}carbamate)




